molecular formula C12H19NO B1591707 (2S)-2-amino-2-(4-tert-butylphenyl)ethanol CAS No. 191109-50-9

(2S)-2-amino-2-(4-tert-butylphenyl)ethanol

Cat. No. B1591707
CAS RN: 191109-50-9
M. Wt: 193.28 g/mol
InChI Key: TXUFIGBVDCUITR-LLVKDONJSA-N
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Description

“(2S)-2-amino-2-(4-tert-butylphenyl)ethanol” is a chemical compound with the molecular formula C12H18O . It is also known by other names such as 2-(4-tert-butylphenyl)-ethanol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The average mass of the molecule is 178.271 Da and the monoisotopic mass is 178.135757 Da .

Scientific Research Applications

Differentiation of Receptor Types

Research has explored structural modifications of compounds similar to (2S)-2-amino-2-(4-tert-butylphenyl)ethanol for understanding their impact on sympathomimetic activity. Studies have shown that adding different alkyl groups can significantly change the activity towards β-receptor subtypes, indicating the compound's utility in differentiating β-receptor populations such as β-1 and β-2 types. This differentiation is crucial for developing targeted therapies in cardiovascular and respiratory diseases (Lands, Ludueña, & Buzzo, 1967).

Extraction and Separation Techniques

The extraction of alcohols from water, a process relevant for biofuel production and pharmaceutical applications, has been studied using ionic liquids. The compound's structural relatives have been evaluated for their efficiency in extracting ethanol and butanol from aqueous solutions, demonstrating the potential of such compounds in reducing the energy consumption of separation processes. This research contributes to the development of more sustainable and efficient industrial processes (Chapeaux et al., 2008).

Chemical Synthesis and Functionalization

Studies have detailed the synthesis of derivatives and analogs involving protective groups and reactions that illustrate the versatility of this compound in synthetic chemistry. These include the development of new synthetic routes, protective group strategies, and catalysis, offering insights into the compound's role in creating pharmaceuticals, agrochemicals, and new materials. Examples include the preparation of amino alcohols, which are valuable intermediates in the synthesis of biologically active molecules (Tang, Volkman, & Ellman, 2001).

Photocatalytic Degradation

The photocatalytic degradation of pollutants using titanium dioxide has been investigated, with studies highlighting the degradation of complex organic molecules in water. This research is relevant for environmental remediation and the development of wastewater treatment technologies, where derivatives of this compound could potentially serve as model compounds for understanding degradation pathways and improving photocatalytic efficiency (Sakkas et al., 2007).

Renewable Chemical Production

Engineering microbial systems for the production of renewable chemicals has included the synthesis of benzyl alcohol from glucose in Escherichia coli. By engineering non-natural pathways, research demonstrates the potential of using microbial factories to produce aromatic compounds, including those structurally related to this compound, from renewable resources. This approach is promising for sustainable chemical production, reducing reliance on fossil fuels (Pugh, Mckenna, Halloum, & Nielsen, 2015).

Safety and Hazards

The safety data sheet for “(2S)-2-amino-2-(4-tert-butylphenyl)ethanol” suggests that it is considered hazardous. It can cause serious eye damage, is suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

(2S)-2-amino-2-(4-tert-butylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUFIGBVDCUITR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584795
Record name (2S)-2-Amino-2-(4-tert-butylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

191109-50-9
Record name (2S)-2-Amino-2-(4-tert-butylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 191109-50-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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